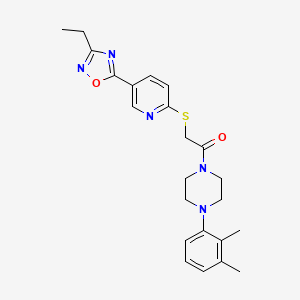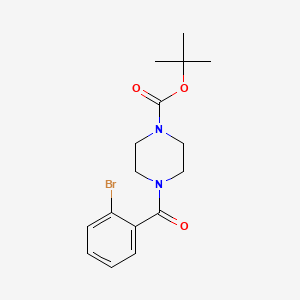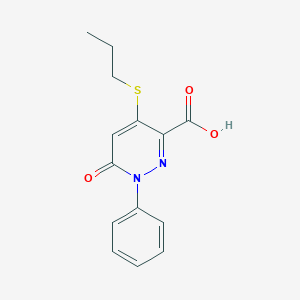
6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridazine derivatives involves multiple steps, including the condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions, catalyzed by disulfonic acid imidazolium chloroaluminate. This method represents a green, efficient approach to synthesizing such compounds (Moosavi‐Zare et al., 2013). Additionally, derivatives of N1-(2-methyl-3-oxo-2, 3-dihydro-4-pyridazinyl) sulfanilamides have been prepared starting from chloromaleic anhydride, highlighting the versatility and potential for functionalization of pyridazine cores (Nakagome, Misaki, & Komatsu, 1966).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including 6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid, can be elucidated using various spectroscopic techniques. For instance, the structure of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide was established through IR, 1H-NMR, 13C-NMR, and mass spectral data, demonstrating the compound's characteristic functional groups and molecular framework (Mishra et al., 2010).
科学的研究の応用
Synthesis and Catalytic Applications
6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid and related compounds have been utilized in various synthetic pathways. For example, Moosavi‐Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives, which are structurally similar to the compound (Moosavi‐Zare et al., 2013). This indicates potential catalytic applications in the synthesis of complex organic compounds.
Cyclization Reactions and Structural Studies
Research by Geest et al. (1999) on 2-phenoxypyridine and 2-phenylsulfanylpyridine, compounds related to the target molecule, focused on cyclometallation reactions. These studies provide insight into the potential of 6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid in forming complex structures and its interactions in metallated compounds (Geest, O'Keefe, & Steel, 1999).
Anticonvulsant Activity
Samanta et al. (2011) synthesized derivatives of pyridazinone, which bear structural resemblance to the compound , and tested them for anticonvulsant activity. This suggests potential neurological applications for similar compounds (Samanta et al., 2011).
Antimicrobial Activity
Ergenç et al. (1992) explored the synthesis of azopyrazole derivatives and evaluated their antibacterial activity. Given the structural similarities, 6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid could have similar applications in developing antimicrobial agents (Ergenç, Durgun, & Otük, 1992).
Water Oxidation Catalysts
Research by Zong and Thummel (2005) on Ru complexes, involving ligands structurally similar to the compound , showed potential in water oxidation. This suggests possible applications in catalysis and renewable energy (Zong & Thummel, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
6-oxo-1-phenyl-4-propylsulfanylpyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-8-20-11-9-12(17)16(15-13(11)14(18)19)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMYLMTVQXZRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)
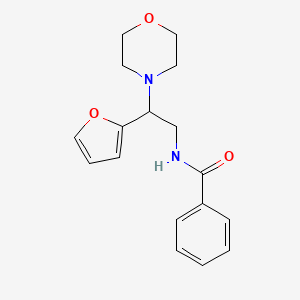
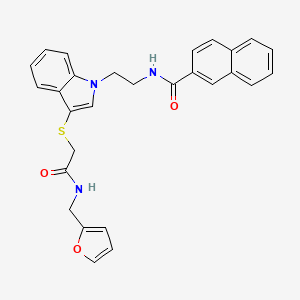
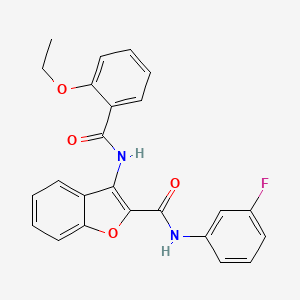
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)

